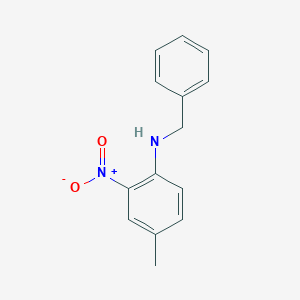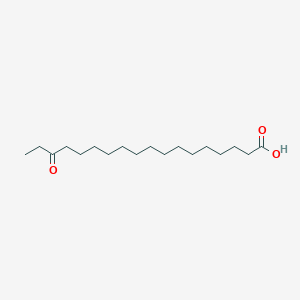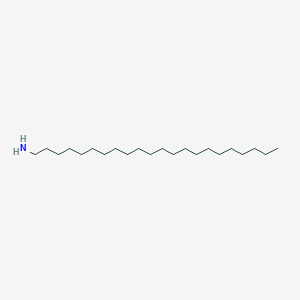
N-benzyl-4-methyl-2-nitroaniline
Descripción general
Descripción
N-benzyl-4-methyl-2-nitroaniline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a yellow crystalline powder that is soluble in organic solvents and is mainly used as a precursor in the synthesis of dyes, pigments, and pharmaceuticals.
Aplicaciones Científicas De Investigación
N-benzyl-4-methyl-2-nitroaniline has been extensively studied for its potential applications in various fields. It has been used as a precursor in the synthesis of dyes and pigments, such as disperse dyes and azo pigments. It has also been used in the synthesis of pharmaceuticals, such as antitumor agents and antiviral drugs. Additionally, N-benzyl-4-methyl-2-nitroaniline has been studied for its potential applications in organic electronics, such as in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mecanismo De Acción
The mechanism of action of N-benzyl-4-methyl-2-nitroaniline is not well understood, but it is believed to act as a nucleophile in organic reactions. It can undergo nucleophilic substitution reactions with electrophiles, such as alkyl halides and acyl halides, to form new compounds. Additionally, N-benzyl-4-methyl-2-nitroaniline has been shown to exhibit antioxidant activity, which may be attributed to its nitro and benzyl groups.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-benzyl-4-methyl-2-nitroaniline have not been extensively studied. However, it has been shown to exhibit cytotoxic activity against various cancer cell lines, such as MCF-7 breast cancer cells and HCT116 colon cancer cells. Additionally, N-benzyl-4-methyl-2-nitroaniline has been shown to exhibit antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-4-methyl-2-nitroaniline has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, it has a high melting point and is stable under normal laboratory conditions. However, one limitation is that it is toxic and should be handled with care. Additionally, its solubility in water is limited, which may affect its use in aqueous solutions.
Direcciones Futuras
There are several future directions for the research of N-benzyl-4-methyl-2-nitroaniline. One direction is to further study its potential applications in organic electronics, such as in the fabrication of OLEDs and OFETs. Another direction is to investigate its potential as an antitumor agent and to elucidate its mechanism of action. Additionally, further studies are needed to explore its potential as an antibacterial agent and to investigate its toxicity and safety profile.
Propiedades
Número CAS |
22019-66-5 |
|---|---|
Nombre del producto |
N-benzyl-4-methyl-2-nitroaniline |
Fórmula molecular |
C14H14N2O2 |
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
N-benzyl-4-methyl-2-nitroaniline |
InChI |
InChI=1S/C14H14N2O2/c1-11-7-8-13(14(9-11)16(17)18)15-10-12-5-3-2-4-6-12/h2-9,15H,10H2,1H3 |
Clave InChI |
MDBQOGKTFGXBCE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NCC2=CC=CC=C2)[N+](=O)[O-] |
SMILES canónico |
CC1=CC(=C(C=C1)NCC2=CC=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![4-[4-(diethylsulfamoyl)phenoxy]-N,N-diethylbenzenesulfonamide](/img/structure/B79476.png)